Chemical Structure and Properties of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: A Key Intermediate in JAK Inhibitor Synthesis
Chemical Structure and Properties of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal: A Key Intermediate in JAK Inhibitor Synthesis
Executive Summary
(R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal (CAS: 1146629-82-4) is a highly specialized chiral building block utilized primarily in the pharmaceutical industry[1][2]. As a critical intermediate, it installs the foundational stereochemistry and core structural motifs required for the synthesis of Janus kinase (JAK) inhibitors, most notably Ruxolitinib (INCB018424)[3][4]. This technical guide explores the structural properties, mechanistic role, and the self-validating enantioselective synthetic protocols required to generate this molecule with high optical purity.
Structural and Physicochemical Profiling
The molecule features three distinct structural domains that dictate its chemical reactivity:
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The Cyclopentyl Ring: Provides lipophilic bulk, essential for fitting into the hydrophobic pocket of the JAK1/JAK2 ATP-binding site.
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The 4-Bromopyrazole Moiety: Acts as a versatile cross-coupling partner (via the bromine atom) for downstream Suzuki-Miyaura reactions[3][5].
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The Propanal Backbone (with C3 Chiral Center): The aldehyde group allows for facile oxidative cyanation, while the (R)-configured C3 stereocenter is the primary determinant of the final drug's target selectivity and pharmacokinetic profile[4][6].
Table 1: Physicochemical and Analytical Properties
| Property | Value / Description |
| IUPAC Name | (3R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal |
| CAS Registry Number | 1146629-82-4[2][7] |
| Molecular Formula | C₁₁H₁₅BrN₂O[2] |
| Molecular Weight | 271.15 g/mol [2] |
| Stereochemistry | (R)-configuration at the C3 position |
| Key Functional Groups | Aldehyde, Aryl Bromide, Pyrazole, Cyclopentane |
| Downstream Application | Precursor to (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[1][3] |
Mechanistic Role in JAK Inhibitor Synthesis
In the industrial synthesis of Ruxolitinib, establishing the chiral center early in the synthetic route is paramount to minimizing the loss of expensive late-stage intermediates. (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal serves as the exact convergence point where the chiral framework is locked in place before the molecule is functionalized into a nitrile and coupled with a pyrrolo[2,3-d]pyrimidine core[3][4].
Figure 1: Synthetic pathway of Ruxolitinib highlighting the critical propanal intermediate.
Enantioselective Synthesis Methodology
The synthesis of this intermediate relies on an organocatalytic asymmetric aza-Michael addition [3][8]. By utilizing a Jørgensen-Hayashi-type catalyst (a chiral diarylprolinol silyl ether), researchers can achieve high enantiomeric excess (ee) without the need for heavy transition metals, which are difficult to purge from API streams[4][9].
Catalytic Mechanism
The secondary amine catalyst condenses with (E)-3-cyclopentylacrylaldehyde to form an activated iminium ion. The bulky diarylhydroxymethyl group of the catalyst sterically shields the Si-face of the iminium intermediate. Consequently, the incoming 4-bromopyrazole nucleophile is forced to attack exclusively from the less hindered Re-face, establishing the (R)-stereocenter[3][5].
Figure 2: Catalytic cycle of the enantioselective aza-Michael addition via iminium activation.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. Intermediate analytical checks are mandatory to ensure optical purity before downstream processing.
Step 1: Catalyst-Acceptor Complexation
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Charge a dry, nitrogen-flushed reaction vessel with anhydrous toluene.
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Add (E)-3-cyclopentylacrylaldehyde (5.0 equiv), (2R)-2-bis[3,5-bis(trifluoromethyl)phenyl][(triethylsilyl)oxy]methylpyrrolidine (0.10 equiv), and 4-nitrobenzoic acid (p-NBA, 0.10 equiv)[3][8].
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Causality Check: Toluene is specifically selected over polar solvents (e.g., THF or 1,4-dioxane) because a non-polar environment tightens the transition state of the iminium intermediate, maximizing facial selectivity[3][10]. p-NBA acts as a crucial acidic additive to accelerate the condensation of the catalyst with the aldehyde[3][6].
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Stir the mixture at room temperature for 10 minutes to allow full iminium ion formation.
Step 2: Nucleophilic Addition
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Introduce 4-bromopyrazole (1.0 equiv) to the activated mixture[8].
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Stir the reaction at room temperature.
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Causality Check: The excess of the volatile aldehyde (5.0 equiv) drives the reaction kinetics forward and ensures complete consumption of the 4-bromopyrazole, simplifying downstream purification[8].
Step 3: Quenching and Hydrolysis
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Monitor the reaction progress via HPLC. Upon complete consumption of the pyrazole donor, quench the reaction with saturated aqueous NaHCO₃.
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Causality Check: The mild basic quench neutralizes the p-NBA additive and facilitates the rapid hydrolysis of the enamine intermediate. This releases the target propanal and regenerates the free amine catalyst for potential recovery[3].
Step 4: Extraction and Validation
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Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure[8].
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Mandatory Validation: Analyze the crude (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal via chiral stationary phase HPLC. A successful run must yield an enantiomeric excess (ee) of ≥84%[3]. If the ee threshold is met, the batch is cleared for oxidative cyanation.
Downstream Processing and API Realization
Once validated, the aldehyde group of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanal must be converted into a nitrile to match the Ruxolitinib pharmacophore. This is achieved via a direct oxidative cyanation. The propanal is treated with aqueous ammonium hydroxide (NH₄OH) and iodine (I₂) in a THF/water or 1,4-dioxane/water mixture[6][11]. The ammonia condenses with the aldehyde to form an imine, which is subsequently oxidized by iodine to yield (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile[3][6]. This nitrile is then subjected to a Suzuki-Miyaura cross-coupling with a protected pyrrolo[2,3-d]pyrimidine boronic ester to yield the final active pharmaceutical ingredient[3][4].
References
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Lin, Q., Meloni, D., Pan, Y., Xia, M., Rodgers, J., Shepard, S., Li, M., Galya, L., Metcalf, B., Yue, T.-Y., Liu, P., & Zhou, J. (2009). "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 11(9), 1999-2002. URL: [Link]
- Zhou, J., Liu, P., Lin, Q., Metcalf, B. W., Meloni, D., Pan, Y., Xia, M., Li, M., Yue, T.-Y., Rodgers, J. D., & Wang, H. (2015). "Processes for preparing JAK inhibitors and related intermediate compounds." U.S. Patent No. 8,993,582 B2.
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LookChem. "Cas 1146629-83-5, (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile." URL: [Link]
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